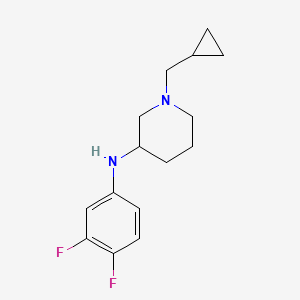
(4-Methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a piperazine ring substituted with a methyl group and a pyridinylmethanone moiety, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride typically involves the reaction of 4-methylpiperazine with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of an acid binding agent and a chlorate to facilitate the reaction . The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(4-Methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperazine:
1-(4-Methylphenyl)piperazine: Another derivative with promising biological activities.
Uniqueness
(4-Methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride stands out due to its unique combination of a piperazine ring and a pyridinylmethanone moiety, which provides a versatile scaffold for various chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-pyridin-2-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-4-2-3-5-12-10;;/h2-5H,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIKJDMLIGJRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)
![1-(2,5-dimethylphenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B6008128.png)

![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![4,7,7-trimethyl-N-(4-methylpiperazin-1-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)
![N-[2-(furan-2-yl)ethyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6008170.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B6008177.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6008190.png)
-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6008195.png)
![(Z)-N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B6008206.png)
![2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6008209.png)
